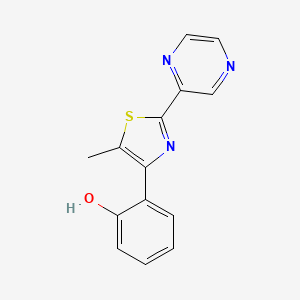

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole

Description

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2-hydroxyphenyl group at position 4, a methyl group at position 5, and a 2-pyrazinyl moiety at position 2. The pyrazinyl substituent introduces two nitrogen atoms into the aromatic system, enhancing hydrogen-bonding capacity and electronic complexity compared to phenyl or pyridyl analogs. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar, nitrogen-rich ligands.

Properties

IUPAC Name |

2-(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-13(10-4-2-3-5-12(10)18)17-14(19-9)11-8-15-6-7-16-11/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZULLDYWHHCHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=NC=CN=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-chloropyrazine in the presence of a base such as sodium ethoxide to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The pyrazinyl ring can be reduced under specific conditions.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products Formed

Oxidation: Formation of 4-(2-oxophenyl)-5-methyl-2-(2-pyrazinyl)-thiazole.

Reduction: Formation of reduced pyrazinyl derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Synthetic Routes

- Common Method : Cyclization of 2-hydroxyacetophenone with thiosemicarbazide.

- Reagents : Sodium ethoxide as a base; 2-chloropyrazine as a key reactant.

- Yield Optimization : Industrial production may use continuous flow reactors for higher efficiency.

Biological Activities

Recent studies have highlighted the compound's potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial effects. For instance, compounds with amino or quinolinyl substitutions showed minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against various bacterial and fungal strains .

Anticancer Activity

The anticancer efficacy of related thiazole derivatives has been evaluated against multiple cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents. For example, specific compounds showed IC50 values of 2.86 µM against MCF-7 breast cancer cells and 5.91 µM against HepG2 liver cancer cells .

Applications in Medicine

The compound is being explored as a lead candidate for drug development due to its promising biological activities. Its mechanism of action may involve the inhibition of specific enzymes or interaction with DNA, leading to cytotoxic effects in cancer cells .

Case Studies

- Cytotoxicity Studies : A series of thiazole derivatives were tested for their effects on MCF-7 and HepG2 cell lines, showing significant cytotoxicity that warrants further investigation for potential therapeutic applications .

- Antimicrobial Efficacy : Various thiazole derivatives were synthesized and tested against common pathogens, demonstrating enhanced activity against resistant strains .

Agricultural Applications

In agricultural biotechnology, synthetic low molecular weight heterocyclic compounds like 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole are being evaluated for their role as plant growth regulators. Studies suggest they can enhance growth and development in crops such as maize by mimicking phytohormonal activity .

Growth Regulation

- Mechanism : Compounds were shown to increase chlorophyll content and photosynthetic efficiency in treated plants.

- Application Potential : These compounds could serve as effective substitutes for traditional phytohormones like auxins and cytokinins.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly influence solubility, melting points, and intermolecular interactions. Key comparisons include:

Key Observations :

- The 2-hydroxyphenyl group in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., 9c in ) but reduce membrane permeability .

Antifungal and Anticandidal Activity

- Thiazolylhydrazone derivatives () with 4-chloro/methoxyphenyl groups exhibit MIC values of 250 µg/mL against Candida utilis, far less potent than fluconazole (MIC = 2 µg/mL) .

- Thiazolylhydrazones in show moderate activity against C. albicans, with substituents like 4-methoxyphenyl enhancing efficacy .

- The target compound’s hydroxyphenyl group may confer antioxidant properties, indirectly supporting antifungal activity (cf. ) .

Anticancer and Chemopreventive Activity

- Oltipraz (5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione) inhibits carcinogen-induced neoplasia via phase II enzyme induction, with a tumor ratio of 0.36 in murine models .

- Compound 6d in (4-cyanophenyl-substituted thiazole) exhibits cytotoxic activity (IC50 = 125 µg/mL against MCF-7), highlighting the role of electron-withdrawing groups .

Enzyme Inhibition

Structural and Computational Insights

- Docking Studies : Thiazole derivatives with trifluoromethylphenyl groups () show binding at the peripheral anionic site (PAS) of AChE. The target compound’s pyrazinyl group may form hydrogen bonds with catalytic residues, while the hydroxyphenyl group could stabilize binding via ESIPT-driven tautomerism .

- ESIPT Capability : Analogous imidazole derivatives () exhibit dual proton transfer, enhancing fluorescence and stability. The target compound’s hydroxyphenyl-thiazole system may share this property, making it a candidate for optical probes .

Biological Activity

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heteroaromatic rings that are integral to many pharmacologically active compounds. This article explores the biological activity of this specific thiazole derivative, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent functionalization. The presence of both the hydroxyl and pyrazinyl groups enhances its biological profile by potentially increasing solubility and reactivity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effectiveness of various thiazole compounds, with some derivatives showing activity against resistant strains of bacteria. For instance, compounds with structural modifications similar to this compound have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 4-(methylthio)phenyl thiazole | 16 | Escherichia coli |

| Thiazole derivative X | 4 | Pseudomonas aeruginosa |

Antitumor Activity

The antitumor potential of thiazole derivatives is well-documented. A notable study indicated that compounds with similar structures to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall within the nanomolar range, suggesting potent activity .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.8 | MCF-7 (Breast cancer) |

| Thiazole derivative Y | 1.5 | A549 (Lung cancer) |

| Thiazole derivative Z | 0.5 | HeLa (Cervical cancer) |

Anti-inflammatory Activity

In addition to antimicrobial and antitumor activities, thiazoles have been recognized for their anti-inflammatory properties. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating a potential therapeutic role in inflammatory diseases .

Table 3: Anti-inflammatory Effects of Thiazole Derivatives

| Compound | IC50 (µM) | Cytokine Inhibition |

|---|---|---|

| This compound | 0.1 | TNF-alpha |

| Thiazole derivative A | 0.05 | IL-6 |

| Thiazole derivative B | 0.15 | IL-1β |

Case Studies

- Antimicrobial Efficacy : A study published in Molecules illustrated how a series of thiazoles were synthesized and tested against various pathogens, confirming that modifications at specific positions significantly enhanced their antibacterial potency .

- Cancer Treatment : Another investigation focused on a library of thiazole derivatives, where in vitro assays demonstrated that several compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells .

- Inflammation Models : Research involving animal models showed that thiazoles could reduce inflammation markers significantly, suggesting their potential use in treating chronic inflammatory conditions .

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole?

Answer:

Structural elucidation requires a combination of techniques:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, thiazole C-S-C stretching) .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves bond lengths, angles, and tautomeric preferences .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

A typical pathway involves:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones. For example, reacting 2-bromo-1-(2-hydroxyphenyl)propan-1-one with pyrazine-2-carbothioamide under reflux in ethanol .

Post-functionalization : Methylation at the 5-position using methyl iodide in DMF with K₂CO₃ as a base .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Advanced: How do solvent polarity and reaction conditions influence the tautomeric equilibrium of the hydroxyphenyl group?

Answer:

The 2-hydroxyphenyl group exhibits keto-enol tautomerism, which impacts reactivity and biological activity:

- Polar Protic Solvents (e.g., H₂O, MeOH) : Stabilize the enol form via hydrogen bonding, enhancing electron-donating effects .

- Nonpolar Solvents (e.g., DCM, toluene) : Favor the keto tautomer, altering conjugation with the thiazole ring .

- pH Control : Acidic conditions (pH < 5) protonate the hydroxyl group, locking the keto form. Basic conditions (pH > 9) deprotonate it, stabilizing the enolate .

Methodological Tip : Monitor tautomer ratios via UV-Vis spectroscopy (λ ~270–320 nm) in varying solvents .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using CLSI guidelines .

- Structural Isomerism : Verify purity (>95% by HPLC) and confirm tautomeric/regioisomeric forms via X-ray or NOESY .

- Cellular Context : Account for cell line-specific metabolism (e.g., CYP450 activity in cancer vs. normal cells) .

Case Study : In , substituting 4-methoxyphenylhydrazine vs. phenylhydrazine led to divergent indole/pyrazole products, highlighting substituent-dependent reactivity .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7) with doxorubicin as a positive control .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase .

Note : Include cytotoxicity assays (e.g., hemolysis) to rule off-target effects .

Advanced: How can computational methods guide the optimization of this compound’s pharmacological profile?

Answer:

- Molecular Docking : Predict binding to targets (e.g., COX-2, DNA gyrase) using AutoDock Vina. shows pyrazinyl-thiazole derivatives bind via π-π stacking and H-bonding .

- QSAR Modeling : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM) .

Advanced: What strategies mitigate side reactions during synthesis (e.g., unexpected cyclization or oxidation)?

Answer:

- Oxidation Control : Use argon atmosphere and antioxidants (e.g., BHT) to protect the hydroxyphenyl group .

- Byproduct Prevention : Optimize stoichiometry (e.g., 1:1.05 molar ratio of thiourea to α-haloketone) and monitor via TLC .

- Temperature Modulation : Avoid excessive heat (>100°C) to prevent thiazole ring decomposition .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the hydroxyphenyl group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the thiazole ring .

- Long-Term Stability : Confirm integrity via HPLC every 6 months .

Advanced: How does the pyrazinyl ring influence electronic properties and reactivity?

Answer:

The pyrazinyl moiety:

- Electron-Withdrawing Effect : Reduces electron density on the thiazole ring, enhancing electrophilic substitution at the 4-position .

- Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Ru, Pt), useful in catalytic or anticancer studies .

- Hydrogen Bonding : Pyrazinyl N-atoms participate in H-bonds with biological targets (e.g., ATP-binding pockets) .

Advanced: How can researchers validate the proposed mechanism of action for this compound’s anticancer activity?

Answer:

- Biochemical Assays : Measure apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) .

- Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .

- In Vivo Models : Xenograft studies in mice (e.g., 20 mg/kg dosing, 3x/week) with pharmacokinetic analysis (plasma t½, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.